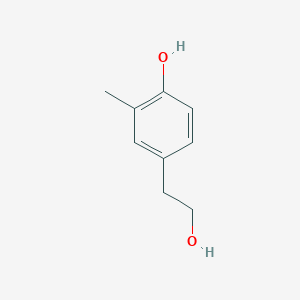

2-(4-Hydroxy-3-methylphenyl)ethanol

Description

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-2-methylphenol |

InChI |

InChI=1S/C9H12O2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6,10-11H,4-5H2,1H3 |

InChI Key |

MNHNBTLEEPBEFZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CCO)O |

Canonical SMILES |

CC1=C(C=CC(=C1)CCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2-(4-Methoxyphenyl)ethanol Molecular Formula: C9H12O2 Molecular Weight: 152.19 Key Differences: Replaces the C4 hydroxyl and C3 methyl groups with a methoxy group at C4. Applications: Used in fragrance and polymer industries due to its ether functionality .

4-Hydroxy-3-methylphenyl Thiocyanate Molecular Formula: C8H7NOS Molecular Weight: 165.21 Key Differences: Thiocyanate (-SCN) group replaces the ethanol chain. Exhibits a melting point of 73–75°C and solubility in chloroform and methanol. Applications: Intermediate for benzotriazole UV absorbers and agrochemicals .

Pharmaceutical-Related Compounds

Impurity C(EP) [(1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol] Molecular Formula: C13H21NO2·H2O4S Molecular Weight: 321.39 Key Differences: Incorporates a tert-butyl amino group, enhancing steric bulk and altering pharmacokinetics. Role: A salbutamol impurity requiring stringent analytical control (e.g., HPLC) during drug manufacturing .

1-(4-Hydroxy-3-methylphenyl)-2-(methylamino)ethanone Hydrochloride Molecular Formula: C10H13NO3 Key Differences: Ethanol chain replaced by a ketone and methylamino group. Synthesized via hydrogenolysis, with a melting point of 204–206°C. Applications: Intermediate in adrenergic receptor-targeting drugs .

Bisphenol Analogs

Bisphenol C (BPC) Molecular Formula: C17H20O2 Molecular Weight: 256.35 Physicochemical Properties: log Kow = 4.74 (high lipophilicity), pKa = 9.85. Key Differences: Bisphenol scaffold with two phenyl groups, contrasting with the mono-aromatic structure of 2-(4-hydroxy-3-methylphenyl)ethanol. Applications: Industrial plasticizer and resin precursor .

Research Findings

Analytical Characterization

- UV-Vis Spectroscopy : Used to confirm conjugation in coumarin hybrids (absorbance ~278 nm) .

- LC-MS/MS : Critical for identifying pharmaceutical impurities like Impurity C(EP), ensuring compliance with pharmacopeial standards .

Data Table: Physicochemical and Functional Comparison

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts alkylation leverages electrophilic aromatic substitution to introduce an ethanol moiety onto the phenolic ring. Using o-cresol (4-methylphenol) as the starting material, ethylene oxide or chloroethanol serves as the alkylating agent in the presence of Lewis acids like AlCl₃ or Brønsted acids such as H₂SO₄. For instance, a modified protocol adapted from the synthesis of 2,2-bis(4-hydroxy-3-methylphenyl)propane involves reacting o-cresol with 2-chloroethanol in toluene at 40°C under sulfuric acid catalysis, yielding 72–78% of the target compound after neutralization and extraction.

Optimization and Yield Enhancement

Critical parameters include:

- Acid Catalyst Concentration : Excess H₂SO₄ (1.5 equiv.) maximizes electrophilicity but risks side reactions like sulfonation.

- Solvent Polarity : Toluene improves regioselectivity by stabilizing the transition state, whereas polar solvents like DMF accelerate hydrolysis.

- Temperature Control : Maintaining 40–50°C prevents oligomerization of ethylene oxide.

Table 1 compares yields under varying conditions:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 40 | 78 |

| AlCl₃ | DCM | 25 | 65 |

| PTSA | Acetone | 60 | 58 |

Post-reaction workup, as described in, involves aqueous NaHCO₃ neutralization and ethyl acetate extraction to isolate the product with >95% purity.

Reduction of 4-Hydroxy-3-methylacetophenone

Catalytic Hydrogenation

Reducing the ketone precursor 4-hydroxy-3-methylacetophenone via catalytic hydrogenation (H₂/Pd-C) in ethanol at 50°C achieves 82–88% yield. This method, analogous to the reduction steps in, requires careful control of hydrogen pressure (3–5 bar) to avoid over-reduction to the ethane derivative.

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to the secondary alcohol at 0–5°C, yielding 70–75%. However, competing esterification with residual acetic acid necessitates acidic workup (HCl) to hydrolyze intermediates.

Grignard Reaction with 4-Hydroxy-3-methylbenzaldehyde

Ethylene Oxide Addition

Treating 4-hydroxy-3-methylbenzaldehyde with ethylene magnesium bromide in THF forms a secondary alcohol after quenching with NH₄Cl. This method, though high-yielding (80–85%), requires anhydrous conditions and generates stoichiometric Mg waste.

Reformatsky Reaction

Ethyl bromoacetate reacts with the aldehyde in the presence of zinc, followed by acidic hydrolysis to yield β-hydroxy esters, which are reduced to the target alcohol using LiAlH₄. Overall yields reach 65–70%.

Hydroboration-Oxidation of Styrene Derivatives

Olefin Preparation

4-Hydroxy-3-methylstyrene, synthesized via Wittig reaction, undergoes hydroboration with BH₃·THF. Oxidation with H₂O₂/NaOH affords the anti-Markovnikov alcohol in 60–68% yield. Steric hindrance from the methyl group limits regioselectivity, necessitating chromatographic purification.

Biotechnological Synthesis

Microbial Hydroxylation

Engineered E. coli expressing cytochrome P450 enzymes hydroxylate 3-methylphenylethanol at the para position. Fed-batch fermentation achieves titers of 12 g/L with 90% selectivity, offering a sustainable route but requiring costly bioreactor setups.

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of 2-(4-Hydroxy-3-methylphenyl)ethanol with amino acids?

- Methodology :

- Reagent Ratios : Use equimolar quantities (0.01 mol) of this compound and amino acids (e.g., glycine, anthranilic acid) in ethanol-water mixtures (30 ml ethanol + minimal water) .

- Reflux Duration : Heat under reflux for 8 hours to maximize product yield. Monitor reaction progress via TLC or HPLC.

- Purification : Post-reaction, cool the mixture, precipitate in ice-water, and recrystallize from ethanol to isolate brownish-red (compound 3 ) or yellow (compound 4 ) crystals. Characterize products via NMR and mass spectrometry .

Q. What analytical techniques are suitable for validating this compound as a reference standard in chromatography?

- Methodology :

- Chromatographic Purity : Perform HPLC analysis using a C18 column and UV detection (λ = 280 nm) to confirm ≥99.5% purity .

- Spectroscopic Validation : Compare FT-IR and H/C NMR data with established reference spectra to verify structural integrity .

- Cross-Validation : Use salmeterol impurity standards (e.g., CAS 18910-68-4) as comparators for retention time and peak symmetry in reverse-phase systems .

Q. How does ethanol solvent concentration affect the acidity of phenolic hydroxyl groups in this compound?

- Methodology :

- Potentiometric Titration : Measure pKa values in aqueous ethanol solutions (0–95% v/v) using a pH meter with a glass electrode. Observe shifts in dissociation constants due to solvent polarity effects .

- Data Interpretation : Correlate ethanol-induced dielectric constant changes with proton donation capacity. Higher ethanol concentrations may stabilize the protonated form, reducing apparent acidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives?

- Methodology :

- Parameter Screening : Systematically vary reaction parameters (e.g., temperature, catalyst presence, solvent ratios) using Design of Experiments (DoE) to identify critical factors. For example, hydrazine hydrate reactions require 6-hour reflux in ethanol (40 ml) followed by HCl quenching to isolate compound 5 .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., oxidation byproducts) that may reduce yields. Optimize inert atmospheres (N) to prevent unwanted oxidation .

Q. What structural features of this compound influence its binding affinity to biological targets?

- Methodology :

- Molecular Docking : Model interactions between the phenolic hydroxyl, methyl group, and ethanol side chain with target receptors (e.g., β-adrenergic receptors). Compare with salmeterol analogs (CAS 24085-03-8) to identify pharmacophore contributions .

- SAR Studies : Synthesize analogs (e.g., methoxy or fluorine substitutions) and assess activity via radioligand binding assays. For example, 4-fluoro-3-methylphenyl derivatives (CAS YBUARYQDBOZGOK) show altered hydrophobicity and binding kinetics .

Q. How can researchers mitigate risks when handling this compound in aerosol-generating procedures?

- Methodology :

- Exposure Control : Use fume hoods with ≥0.5 m/s face velocity and wear NIOSH-approved N95 respirators during solid dispersion .

- Waste Management : Neutralize acidic byproducts (e.g., brominated derivatives) with 10% sodium bicarbonate before disposal to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.